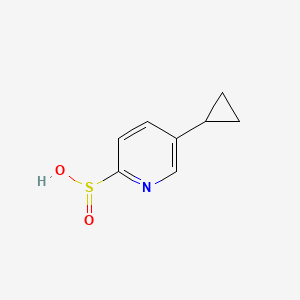

5-Cyclopropylpyridine-2-sulfinic acid

Description

Significance of Pyridine-Based Compounds in Advanced Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern organic chemistry. researchgate.net Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. nih.govrsc.org The pyridine scaffold's prevalence is due to its unique electronic properties, solubility, and ability to participate in a wide range of chemical transformations. nih.gov

The nitrogen atom in the pyridine ring imparts a dipole moment and makes the ring electron-deficient, which influences its reactivity. This electron deficiency makes pyridine and its derivatives susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under forcing conditions. nih.gov Pyridine-containing compounds are found in numerous FDA-approved drugs, including antihypertensives and anti-cancer agents, highlighting their biological significance. rsc.org Furthermore, their ability to act as ligands for metal catalysts is crucial in many synthetic reactions. rsc.org The versatility and established importance of the pyridine unit make it a valuable core for designing novel functional molecules. guidechem.com

Overview of Organosulfur Chemistry: Focus on Sulfinic Acids

Organosulfur compounds are vital in chemistry and biology, with functional groups like sulfinic acids playing a key role. wordpress.com Sulfinic acids (RSO₂H) are organosulfur oxoacids characterized by a sulfur atom in an intermediate oxidation state, making them versatile reagents in synthesis. nih.govacs.org They can act as nucleophiles, electrophiles, and precursors to various other sulfur-containing functional groups. acs.org

The synthesis of sulfinic acids can be achieved through several methods, including the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. nih.gov Their conjugate bases, sulfinates, are often more stable and are used widely in synthetic chemistry. For instance, sulfinates can be used to form sulfones via reaction with alkyl halides, a common transformation in drug discovery and materials science. wordpress.com The synthesis of sulfonylated pyridines, which are closely related to sulfinic acids, has been achieved by the direct displacement of halopyridines with sulfinic acid salts. wordpress.com

While pyridine-sulfonic acids have been studied, pyridine-sulfinic acids are less documented but represent important synthetic intermediates. acs.org The properties of the parent Pyridine-2-sulfinic acid provide a useful reference for understanding substituted analogues.

Table 1: Physicochemical Properties of Pyridine-2-sulfinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | pyridine-2-sulfinic acid |

| SMILES | C1=CC=NC(=C1)S(=O)O |

| InChI Key | PTYNSKRKVPMPAX-UHFFFAOYSA-N |

Data sourced from PubChem CID 11564496. nih.gov

Structural and Electronic Considerations of Cyclopropyl-Substituted Heterocycles

The cyclopropyl (B3062369) group is a unique substituent in organic chemistry due to its strained three-membered ring. The C-C bonds in cyclopropane (B1198618) possess significant p-orbital character, allowing the ring to exhibit electronic properties similar to those of a carbon-carbon double bond. This enables the cyclopropyl group to participate in conjugation with adjacent π-systems, such as an aromatic or heteroaromatic ring.

The electronic influence of a cyclopropyl group is complex; it can act as a π-electron donor, capable of stabilizing adjacent carbocations through resonance. This interaction is a subject of ongoing study but is widely recognized to influence the reactivity and electronic distribution of the molecule. chemsrc.com When attached to an aromatic ring like pyridine, the cyclopropyl group's ability to donate electron density can affect the regioselectivity of electrophilic and nucleophilic substitution reactions. Studies on substituted pyridines show that electron-donating groups can increase the electron density on the ring, influencing the chemical shifts in NMR spectroscopy and altering the redox potential of metal complexes coordinated to the pyridine. nih.gov

The structural implications of a cyclopropyl substituent include the introduction of a rigid, three-dimensional element. The specific bond angles and lengths within the cyclopropyl ring are distinct from other cyclic or acyclic alkanes, a direct result of its significant ring strain.

Table 2: Comparison of Cycloalkane Structural Properties

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

|---|---|---|---|---|

| C-C Bond Length (Å) | ~1.51 | ~1.55 | ~1.54 | ~1.54 |

| Internal C-C-C Angle (°) | 60 | ~88 | ~105 | ~111.5 |

| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 | 0 |

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

5-cyclopropylpyridine-2-sulfinic acid |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,10,11) |

InChI Key |

ZLZWPSCSHKBHSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)S(=O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Cyclopropylpyridine 2 Sulfinic Acid

Intrinsic Reactivity of the Sulfinic Acid Moiety

The sulfinic acid functional group, RSO(OH), is characterized by a sulfur atom in an intermediate oxidation state, which imparts a rich and varied chemical reactivity. The sulfur atom is pyramidal, rendering sulfinic acids chiral. wikipedia.org

The sulfinate anion, formed upon deprotonation of the sulfinic acid, is a potent nucleophile. The nucleophilicity is centered on the sulfur atom. In the context of 5-cyclopropylpyridine-2-sulfinic acid, the corresponding sulfinate can participate in a variety of nucleophilic substitution and addition reactions. For instance, sulfinates are known to react with alkyl halides and other electrophilic carbon centers to form sulfones. wikipedia.org

The pyridine (B92270) ring itself is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. nih.govquimicaorganica.org However, the sulfinic acid group at the 2-position, especially in its anionic sulfinate form, can influence the regioselectivity of such reactions.

While the sulfinate anion is nucleophilic, the sulfinic acid itself can exhibit electrophilic character at the sulfur atom, particularly under acidic conditions or in the presence of activating agents. The protonated sulfinic acid can be attacked by nucleophiles.

More relevant to the pyridine scaffold, the pyridine nitrogen is basic and can be protonated or react with electrophiles. gcwgandhinagar.com Such reactions at the nitrogen atom would further increase the electron deficiency of the ring, potentially influencing the reactivity of the sulfinic acid group. Electrophilic substitution on the pyridine ring is generally difficult and typically occurs at the 3-position to avoid placing a positive charge on the nitrogen in the intermediate. pearson.compearson.com The presence of the sulfinic acid group at the 2-position and the cyclopropyl (B3062369) group at the 5-position would further direct any potential electrophilic attack.

Sulfinic acids are readily oxidized to the corresponding sulfonic acids (RSO₃H). wikipedia.org This oxidation can be achieved using a variety of oxidizing agents. The oxidation of this compound would yield 5-cyclopropylpyridine-2-sulfonic acid. This transformation is a common pathway in the metabolism and degradation of sulfinic acids. Mild oxidizing agents are generally sufficient to effect this transformation. researchgate.net The formation of sulfonic acids from sulfinic acids is a key step in many biological and chemical processes. nih.gov

The reduction of sulfinic acids can lead to the formation of sulfenic acids (RSOH) or thiols (RSH). This reduction is less common than oxidation but can be achieved with appropriate reducing agents. In biological systems, enzymes such as sulfiredoxin can catalyze the reduction of cysteine sulfinic acid residues. nih.govnih.gov The reduction of this compound would proceed through the transient and highly reactive 5-cyclopropylpyridine-2-sulfenic acid, which would likely be further reduced to 5-cyclopropylpyridine-2-thiol.

Sulfinic acids are often unstable and can undergo disproportionation, a self-redox reaction, to yield a mixture of the corresponding sulfonic acid and a thiosulfonate. wikipedia.org This process is believed to proceed through a sulfinyl sulfone intermediate. wikipedia.orgoregonstate.eduacs.org The rate of disproportionation can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. oregonstate.eduresearchgate.net For this compound, this would result in the formation of 5-cyclopropylpyridine-2-sulfonic acid and the corresponding thiosulfonate.

Stabilization of sulfinic acids can be achieved by converting them into their more stable sulfinate salts. wikipedia.org The formation of these salts prevents the disproportionation reaction from occurring.

Radical Reactions and Hydrogen Atom Transfer Thermodynamics

Sulfinic acids have gained attention as key reagents in various radical chain reactions. rsc.orgresearchgate.net They can act as hydrogen atom donors, and the thermodynamics of this process have been characterized. The O–H bond dissociation enthalpy (BDE) of sulfinic acids is approximately 78 kcal/mol. rsc.orgresearchgate.net This value is intermediate between that of thiols (~87 kcal/mol) and sulfenic acids (~70 kcal/mol). rsc.orgresearchgate.net

The reactivity of sulfinic acids in hydrogen atom transfer (HAT) reactions is dependent on the nature of the radical species. They exhibit similar inherent HAT reactivity to alkyl radicals as thiols and sulfenic acids. rsc.orgresearchgate.net However, their reactivity with more reactive alkoxyl radicals is significantly higher. rsc.orgresearchgate.net An important aspect of sulfinic acid reactivity is its attenuation in hydrogen-bond-accepting solvents due to their strong hydrogen-bond donor character. rsc.orgresearchgate.net

Computational studies predict that the reaction of sulfinic acids with alkylperoxyl radicals is surprisingly slow. rsc.orgresearchgate.net In contrast, their reaction with sulfonylperoxyl radicals, which are involved in the autoxidation of sulfinic acids, is predicted to be nearly diffusion-controlled. rsc.orgresearchgate.net

Thermodynamic and Kinetic Data for Hydrogen Atom Transfer Reactions of Sulfinic Acids

| Parameter | Value | Comparison with Thiols and Sulfenic Acids |

|---|---|---|

| O–H Bond Dissociation Enthalpy (BDE) | ~78 kcal/mol | Intermediate between thiols (~87 kcal/mol) and sulfenic acids (~70 kcal/mol) |

| Rate Constant for HAT to Alkyl Radicals | ~10⁶ M⁻¹s⁻¹ | Similar to thiols and sulfenic acids |

| Rate Constant for HAT to Alkoxyl Radicals | ~10⁸ M⁻¹s⁻¹ | Intermediate between thiols (~10⁷ M⁻¹s⁻¹) and sulfenic acids (~10⁹ M⁻¹s⁻¹) |

| Reactivity with Alkylperoxyl Radicals | Predicted to be very slow | ~1000 times slower than thiols and ~10,000,000 times slower than sulfenic acids |

| Reactivity with Sulfonylperoxyl Radicals | Predicted to be diffusion-controlled | Propagates sulfinic acid autoxidation |

O-H Bond Dissociation Enthalpies (BDEs) of Sulfinic Acids

The O-H bond dissociation enthalpy (BDE) is a critical parameter for predicting the reactivity of a compound as a hydrogen atom transfer (HAT) agent in radical reactions. For sulfinic acids, experimental and computational studies have established the O-H BDE to be approximately 78 kcal/mol. nih.govrsc.org This value is intermediate between that of thiols (RS-H BDE ≈ 87 kcal/mol) and sulfenic acids (RSO-H BDE ≈ 70 kcal/mol), indicating that the S-oxidation state significantly influences the O-H bond strength. rsc.orgrsc.org

The relatively low BDE of the sulfinic acid group in this compound suggests it can act as an effective hydrogen atom donor, trapping carbon- or oxygen-centered radicals to form a stabilized sulfonyl radical. The electronic nature of the 5-cyclopropylpyridine substituent is expected to have a minor, though not insignificant, influence on this value compared to alkyl or simple aryl sulfinic acids.

| Compound Class | Bond | Approximate BDE (kcal/mol) |

|---|---|---|

| Sulfenic Acids | RSO-H | ~70 |

| Sulfinic Acids | RSO₂-H | ~78 |

| Thiols | RS-H | ~87 |

| Phenols | ArO-H | ~88 |

| Sulfonic Acids | RSO₃-H | ~107 |

Kinetic Studies with Alkyl and Alkoxyl Radicals

Kinetic studies have demonstrated that sulfinic acids are highly effective at trapping reactive radicals via hydrogen atom transfer. The rate constants for these reactions are substantial, underscoring the lability of the sulfinic acid proton in a radical context.

The reaction with alkyl radicals proceeds with a rate constant on the order of 10⁶ M⁻¹s⁻¹. rsc.org This reactivity is comparable to that of sulfenic acids and thiols, despite the significant differences in their respective BDEs. rsc.org

When reacting with the more electrophilic and reactive alkoxyl radicals, the rate constant for hydrogen abstraction from sulfinic acids increases significantly to approximately 10⁸ M⁻¹s⁻¹. nih.govrsc.org This rate is intermediate between that of thiols (~10⁷ M⁻¹s⁻¹) and sulfenic acids (~10⁹ M⁻¹s⁻¹), a trend that more closely follows the energetics predicted by the O-H BDE values. rsc.org For this compound, these rates are expected to be representative of its behavior in radical-mediated environments.

| H-Atom Donor | Alkyl Radical (k, M⁻¹s⁻¹) | Alkoxyl Radical (k, M⁻¹s⁻¹) |

|---|---|---|

| Sulfenic Acids (RSOH) | ~10⁶ | ~10⁹ |

| Sulfinic Acids (RSO₂H) | ~10⁶ | ~10⁸ |

| Thiols (RSH) | ~10⁶ | ~10⁷ |

Influence of Solvent Environment on Radical Reactivity

The solvent environment plays a crucial role in modulating the radical reactivity of sulfinic acids. As strong hydrogen-bond donors (with an Abraham hydrogen bond acidity parameter, α₂H, of ~0.63), sulfinic acids form strong interactions with hydrogen-bond accepting solvents (e.g., THF, DMSO, ethers). nih.govrsc.org

This hydrogen bonding to the solvent stabilizes the ground state of the sulfinic acid, which increases the activation energy required for hydrogen atom abstraction. Consequently, the HAT reactivity of sulfinic acids is significantly attenuated in H-bond accepting solvents compared to non-polar, non-H-bonding solvents. nih.govrsc.org In contrast, the reactivity of thiols, which are poor H-bond donors, is largely independent of the solvent. rsc.org This effect is a critical consideration for any synthetic application of this compound in radical chain reactions.

Mechanistic Aspects of Autoxidation Processes

Sulfinic acids are well-known for their propensity to undergo facile autoxidation in the presence of oxygen, a process that proceeds via a radical chain mechanism. nih.govwikipedia.orgoregonstate.edu This reactivity presents a paradox, as they are also employed effectively in various radical-based synthetic transformations. rsc.org

The autoxidation mechanism is initiated by the formation of a sulfonyl radical (RSO₂•). The key steps are as follows:

Chain Initiation : Formation of an initial sulfonyl radical from the sulfinic acid. RSO₂H → RSO₂•

Chain Propagation : The sulfonyl radical reacts with molecular oxygen. This step is often rate-limiting in organic solvents, with a rate constant of approximately 10⁶ M⁻¹s⁻¹. nih.govrsc.org RSO₂• + O₂ → RSO₂OO•

The resulting sulfonylperoxyl radical (RSO₂OO•) is highly reactive and rapidly abstracts a hydrogen atom from another molecule of the sulfinic acid to propagate the chain. This step is predicted to be nearly diffusion-controlled. nih.govrsc.org RSO₂OO• + RSO₂H → RSO₂OOH + RSO₂•

The observation that sulfinic acids can participate in productive chemistry under aerobic conditions is rationalized by the surprisingly slow rate of reaction between the sulfonyl radical and oxygen in organic solvents. nih.gov This allows other desired radical reactions to compete with the autoxidation pathway.

Reactivity of the Cyclopropylpyridine Core

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgrsc.org Reactions typically require harsh conditions, and the nitrogen atom directs incoming electrophiles to the meta-position (C-3 and C-5).

In this compound, the directing effects of the substituents must be considered:

Pyridine Nitrogen : Deactivating and directs incoming electrophiles to C-3 and C-5.

2-Sulfinic Acid Group (-SO₂H) : This is a strongly electron-withdrawing and deactivating group. By analogy to the sulfonic acid group, it acts as a meta-director, guiding electrophiles to the C-4 and C-6 positions relative to itself. youtube.com

5-Cyclopropyl Group : The cyclopropyl group is an activating, ortho-, para-director. It can stabilize the cationic Wheland intermediate through orbital overlap. It therefore directs incoming electrophiles to its ortho positions (C-4 and C-6).

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when a suitable leaving group is present. pearson.com The reaction is highly favored at the ortho- and para-positions (C-2 and C-4) because the anionic charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

For this compound, the C-2 position is highly activated towards nucleophilic attack. In a potential SNAr reaction, a nucleophile would attack the C-2 carbon, with the sulfinate anion acting as the leaving group. The viability of this pathway depends on the strength of the nucleophile and the leaving group ability of the sulfinate, which can be effective in certain contexts, such as in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org The electron-donating cyclopropyl group at the C-5 position would have a minor deactivating effect on this process, but the overwhelming directing influence of the ring nitrogen would still dominate, making the C-2 position the most probable site for substitution.

Acid-Catalyzed and Catalytic Hydrogenation-Induced Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which renders it susceptible to ring-opening reactions under various conditions, including the presence of acid and during catalytic hydrogenation. The pyridine ring and the sulfinic acid group are expected to influence these transformations.

Acid-Catalyzed Transformations:

In the presence of a strong acid, the pyridine nitrogen of this compound would likely be protonated, forming a pyridinium (B92312) species. This protonation enhances the electron-withdrawing nature of the pyridine ring, which can, in turn, influence the stability of the adjacent cyclopropane ring.

General studies on cyclopropylpyridines indicate that they can undergo ring-opening reactions when treated with acid. acs.org The mechanism of acid-catalyzed ring-opening of a cyclopropane typically involves the protonation of the cyclopropane ring, leading to a corner-protonated cyclopropane intermediate or directly to a carbocation. The subsequent nucleophilic attack or rearrangement of this intermediate results in the cleavage of a C-C bond in the three-membered ring.

For this compound, two primary pathways for ring-opening can be envisioned, leading to a variety of potential products, as outlined in the table below.

| Pathway | Intermediate | Potential Products | Notes |

| Pathway A | Secondary carbocation adjacent to the pyridine ring. | Alkenylpyridines, hydroxypyridines (if water is the nucleophile). | The stability of the carbocation would be influenced by the electronic effects of the pyridine and sulfinic acid groups. |

| Pathway B | Primary carbocation. | Isomeric alkenylpyridines or corresponding alcohols. | Generally less favored due to the lower stability of the primary carbocation. |

Catalytic Hydrogenation-Induced Transformations:

Catalytic hydrogenation is a common method for the reduction of various functional groups. In the case of this compound, both the pyridine ring and the cyclopropane ring are susceptible to hydrogenation. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would play a crucial role in determining the selectivity of the reaction.

The hydrogenation of pyridines to piperidines is a well-established transformation, typically carried out using catalysts such as platinum, palladium, or rhodium. libretexts.org Simultaneously, cyclopropane rings can also undergo hydrogenolysis (cleavage of a C-C bond by hydrogen) under similar conditions, although often requiring more forcing conditions than alkene or alkyne hydrogenation.

The expected outcomes of catalytic hydrogenation of this compound are summarized in the following table.

| Reaction Condition | Expected Transformation | Potential Products |

| Mild Conditions | Selective hydrogenation of the pyridine ring. | 5-Cyclopropylpiperidine-2-sulfinic acid |

| Forcing Conditions | Hydrogenation of both the pyridine and cyclopropane rings. | 5-Propylpiperidine-2-sulfinic acid and other ring-opened isomers. |

It is important to note that the sulfinic acid moiety itself could be reduced or transformed under certain hydrogenation conditions, further complicating the product mixture.

Electronic Interactions Between the Pyridine and Cyclopropyl Rings

The electronic properties of this compound are governed by the interplay of the electron-donating cyclopropyl group and the electron-withdrawing pyridine ring, which is further influenced by the sulfinic acid substituent.

The cyclopropyl group is known to possess some degree of π-character in its C-C bonds, allowing it to engage in conjugation with adjacent unsaturated systems. stackexchange.com This interaction is often described in terms of the Walsh orbital model of cyclopropane. As a result, a cyclopropyl group can act as an electron-donating group through resonance.

In the context of the pyridine ring, which is inherently electron-deficient, the electron-donating nature of the cyclopropyl group at the 5-position would be expected to increase the electron density of the ring system. This electronic donation would primarily affect the ortho and para positions relative to the cyclopropyl group.

These electronic interactions would have a direct impact on the reactivity of the molecule, including the propensity of the cyclopropane ring to undergo the transformations discussed in the previous section. For instance, the electron-donating nature of the cyclopropyl group could stabilize a positive charge that develops on the pyridine ring during acid-catalyzed reactions, potentially influencing the regioselectivity of ring-opening.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Characterization Methods

Spectroscopic methods provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. High-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and advanced mass spectrometry are indispensable tools for the structural elucidation of 5-Cyclopropylpyridine-2-sulfinic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their position relative to the nitrogen atom and the two substituents. For instance, the H-6 proton, being adjacent to the nitrogen, is expected to be the most downfield.

Cyclopropyl (B3062369) Protons: The cyclopropyl group would exhibit a complex set of signals in the upfield region, generally between δ 0.5 and 2.5 ppm. dtic.milresearchgate.netorganicchemistrydata.orgacs.org The methine proton (CH) attached to the pyridine ring and the two pairs of diastereotopic methylene (B1212753) protons (CH₂) would show characteristic splitting patterns due to geminal and vicinal coupling. reddit.com

Sulfinic Acid Proton: The acidic proton of the -SO₂H group would likely appear as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, eight distinct carbon signals are anticipated.

Pyridine Ring Carbons: Five signals corresponding to the pyridine carbons would be observed. The carbon bearing the sulfinic acid group (C-2) and the carbon attached to the cyclopropyl group (C-5) would have their chemical shifts significantly influenced by these substituents. lookchem.comdtic.milnih.gov The other ring carbons (C-3, C-4, C-6) would resonate at positions typical for substituted pyridines.

Cyclopropyl Carbons: The cyclopropyl group would show two signals: one for the methine carbon and one for the two equivalent methylene carbons, appearing in the highly shielded (upfield) region of the spectrum, characteristically below δ 20 ppm. lookchem.comresearchgate.netdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Pyridine H-3, H-4, H-6 | 7.0 - 8.5 | Pyridine C-2, C-3, C-4, C-5, C-6 | 120 - 160 |

| Cyclopropyl CH | 1.5 - 2.5 | Cyclopropyl CH | 10 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.5 | Cyclopropyl CH₂ | 5 - 15 |

| -SO₂H | Variable (Broad) | N/A | N/A |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent pyridine protons (e.g., H-3 and H-4) and among the protons of the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) (e.g., pairing the pyridine proton signals with their corresponding carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation between the cyclopropyl methine proton and the pyridine C-5, confirming the attachment point of the cyclopropyl ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Sulfinic Acid Group: This group would give rise to strong and characteristic absorptions. The S=O stretching vibration is expected to appear in the 1090-1040 cm⁻¹ region in the FTIR spectrum. The S-O stretch would be observed around 910-750 cm⁻¹, and the O-H stretch would produce a broad band in the 3000-2500 cm⁻¹ region.

Pyridine Ring: The aromatic pyridine ring exhibits several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.comacs.org

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are also expected just above 3000 cm⁻¹. acs.orgacs.orgnist.gov A characteristic "ring breathing" or deformation band is often observed near 1020 cm⁻¹. acs.orgacs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Sulfinic Acid | O-H stretch | 3000 - 2500 | Broad, Medium |

| Sulfinic Acid | S=O stretch | 1090 - 1040 | Strong |

| Pyridine/Cyclopropyl | C-H stretch (sp²) | 3100 - 3000 | Medium-Weak |

| Pyridine | C=C, C=N stretch | 1600 - 1400 | Medium-Strong |

| Cyclopropyl | Ring deformation | ~1020 | Medium |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₈H₉NO₂S. HRMS would be able to measure the mass of the molecular ion (e.g., [M+H]⁺) to within a few parts per million (ppm) of its theoretical value, providing strong evidence for the proposed structure and distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight (Nominal) | 183 g/mol |

| Monoisotopic Mass (Theoretical) | 183.0378 Da |

| Expected Ion ([M+H]⁺) | 184.0456 Da |

| Required Accuracy (HRMS) | < 5 ppm |

Electron-Activated Dissociation (EAD) and Collision-Induced Dissociation (CID) for Fragmentation Analysis

No research articles or data were identified that describe the fragmentation analysis of this compound using either Electron-Activated Dissociation (EAD) or Collision-Induced Dissociation (CID). Consequently, no data tables on its fragmentation patterns can be provided.

X-ray Diffraction Studies

There are no published single crystal X-ray diffraction (SXRD) studies for this compound in the available scientific literature. Therefore, information regarding its solid-state structure, crystal system, space group, unit cell dimensions, and absolute configuration is not available.

No powder X-ray diffraction (PXRD) data for this compound has been reported in the searched databases and literature. As a result, details on its crystalline phases and characteristic diffraction peaks are currently unknown.

Computational and Theoretical Investigations of 5 Cyclopropylpyridine 2 Sulfinic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These methods allow for the determination of the most stable arrangement of atoms in space and provide a detailed picture of the electron distribution, which governs the molecule's chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For 5-Cyclopropylpyridine-2-sulfinic acid, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The presence of the flexible cyclopropyl (B3062369) and sulfinic acid groups suggests the possibility of multiple low-energy conformations. Conformational analysis is therefore crucial to identify the global minimum energy structure and other accessible conformers. The orientation of the cyclopropyl ring relative to the pyridine (B92270) ring and the rotation around the C-S and S-O bonds are key degrees of freedom.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(2)-S | 1.85 Å |

| S-O(1) | 1.65 Å | |

| S-O(2) | 1.48 Å | |

| C(5)-C(cyclopropyl) | 1.51 Å | |

| Bond Angle | C(2)-S-O(1) | 105.0° |

| O(1)-S-O(2) | 110.0° | |

| Dihedral Angle | C(3)-C(2)-S-O(1) | -95.0° |

| C(4)-C(5)-C(cyclo)-C(cyclo) | 45.0° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations. Specific experimental or published computational data for this compound is not available.

Molecular Orbital Analysis and Electronic Distribution

The electronic properties of a molecule are best described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Analysis of the molecular orbitals of this compound would likely show that the HOMO is localized primarily on the sulfinic acid group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, suggesting it is the site for nucleophilic attack.

The electronic distribution can also be visualized through an electrostatic potential (ESP) map, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the sulfinic acid group and the nitrogen atom of the pyridine ring, and a positive potential around the hydrogen atom of the sulfinic acid.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations. Specific experimental or published computational data for this compound is not available.

Acidity (pKa) Predictions and Analysis

The acidity of the sulfinic acid proton is a key chemical property. Computational methods can predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. These calculations often employ continuum solvent models to account for the effect of the solvent.

The pKa of this compound is influenced by the electronic effects of the cyclopropyl-substituted pyridine ring. The pyridine nitrogen can be protonated, leading to a second pKa value. Theoretical calculations can provide valuable estimates for both of these acidity constants. The predicted pKa for the sulfinic acid group is expected to be in the range of 1-2, typical for arylsulfinic acids.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. This provides a detailed understanding of the reaction pathways and the factors that control reaction rates and product selectivity.

Transition State Characterization and Activation Energy Determination

For a given reaction of this compound, such as its oxidation to the corresponding sulfonic acid, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-making and bond-breaking processes occurring during the reaction.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Table 3: Hypothetical Activation Energies for a Postulated Oxidation Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Oxidation | This compound + [O] | [Transition State Complex] | 5-Cyclopropylpyridine-2-sulfonic acid | 15-25 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms. The actual values would depend on the specific oxidant and reaction conditions.

Potential Energy Surface Mapping

A more complete picture of a reaction mechanism can be obtained by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the system as a function of the positions of the atoms. By mapping the PES, one can identify all possible reaction pathways, intermediates, and transition states.

For reactions involving this compound, PES mapping could reveal, for example, different pathways for its reaction with various electrophiles or nucleophiles, and help to explain any observed regioselectivity. It can also be used to explore the conformational changes that occur during a reaction.

Modeling Solvation Effects on Reaction Pathways

The influence of a solvent on the reaction pathways of this compound would be a critical area of computational investigation. Solvation can significantly alter the energetics of reactants, transition states, and products, thereby influencing reaction rates and equilibrium positions.

Theoretical approaches to modeling solvation effects are broadly categorized into explicit and implicit models. An explicit solvent model would involve simulating a discrete number of solvent molecules surrounding the this compound molecule. This method can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding. However, it is computationally expensive.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and often provides a good balance of accuracy and efficiency for predicting how a solvent might influence reaction pathways. For instance, in the study of sulfonic acids, continuum models have been used to calculate aqueous and non-aqueous pKa values, which are fundamental to understanding their reactivity in solution. researchgate.net

Advanced Computational Techniques and Software Applications

A comprehensive computational study of this compound would employ a suite of advanced techniques to probe its electronic structure, bonding, and dynamic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.commdpi.com For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Investigate the distribution of electrons, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity. For example, the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Predict spectroscopic properties: Simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra to aid in experimental characterization.

Investigate reaction mechanisms: Map out the potential energy surface for reactions involving this compound to identify transition states and calculate activation energies.

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and orbital interactions within a molecule. nih.govresearchgate.net For this compound, NBO analysis would provide insights into:

Charge distribution: Determine the natural atomic charges on each atom, providing a more detailed picture of the electronic distribution than simpler methods.

Bonding character: Analyze the nature of the chemical bonds (e.g., sigma, pi, donor-acceptor interactions).

By examining the interactions between orbitals, NBO analysis can explain the molecule's structure, stability, and reactivity in terms of localized bonding concepts.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. nih.govmdpi.commdpi.com An MD simulation of this compound, typically in a solvent box, would allow for the investigation of:

Conformational flexibility: The cyclopropyl and sulfinic acid groups can rotate, and MD simulations can explore the different accessible conformations and the energy barriers between them.

Solvation structure: MD can provide a detailed picture of how solvent molecules arrange themselves around the solute and the dynamics of these interactions.

Transport properties: Properties such as diffusion coefficients can be calculated.

Intermolecular interactions: In systems with multiple molecules, MD can be used to study aggregation and other collective behaviors. mdpi.com

The choice of force field, which defines the potential energy of the system, is a crucial aspect of setting up an accurate MD simulation.

Future Research Directions and Outstanding Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyridine (B92270) sulfonic acids has traditionally required harsh conditions, such as high temperatures and the use of strong acids like oleum. scite.ai These methods are often not suitable for complex molecules and present environmental concerns. scite.ai A significant challenge lies in developing greener, more efficient synthetic pathways to 5-Cyclopropylpyridine-2-sulfinic acid. Future research should prioritize the development of catalytic systems, potentially employing transition metals, to facilitate the synthesis under milder conditions. rsc.org Strategies like one-pot syntheses from readily available starting materials could also significantly improve efficiency and reduce waste. mdpi.com The use of more environmentally benign and easily handled sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with green oxidants like air, represents a promising avenue for sustainable production. rsc.org

| Potential Synthetic Improvement | Rationale |

| Catalytic Methods | Lower activation energy, milder reaction conditions, and potential for asymmetric synthesis. |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, and potential for process automation. |

| Biocatalysis | High selectivity, mild conditions, and reduced environmental impact. |

| One-Pot Syntheses | Reduced number of work-up and purification steps, saving time and resources. |

| Green Reagents | Use of sustainable reagents like air as an oxidant to minimize hazardous byproducts. rsc.org |

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of the pyridine ring is complex; it is generally electron-deficient and shows poor reactivity toward electrophilic substitution at the meta-position, while being more susceptible to nucleophilic substitution at the ortho- and para-positions. nih.gov The sulfinic acid functional group is a versatile intermediate that can be oxidized to the corresponding sulfonic acid or participate in various coupling reactions. researchgate.netnih.gov The interplay between the cyclopropyl (B3062369) substituent and the sulfinic acid group on the pyridine scaffold is an area ripe for exploration. Future investigations should aim to uncover novel transformations of this compound. This could include its use in transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur or heteroatom-sulfur bonds. Furthermore, the electrochemical properties of this compound could be exploited for unique functionalizations of the pyridine ring. nih.gov

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough mechanistic understanding of the reactions involving sulfinic acids is crucial for optimizing existing protocols and for the rational design of new synthetic methods. The disproportionation of sulfinic acids and their reactions with other sulfur-containing compounds are known to proceed through complex pathways. oregonstate.eduresearchgate.net Detailed mechanistic studies, combining kinetic experiments with computational modeling, are needed to elucidate the intermediates and transition states in the reactions of this compound. For instance, understanding the mechanism of its oxidation could reveal pathways to selectively form either the corresponding sulfonic acid or other sulfur-containing derivatives. researchgate.netacs.org Investigating the role of the pyridine nitrogen and the cyclopropyl group in modulating the reactivity and stability of reaction intermediates will be particularly insightful.

Expanding the Derivatization Toolkit for Diverse Applications

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals. researchgate.netacs.org The functionalization of the this compound core is a key strategy for generating novel compounds with potentially valuable biological activities. A significant challenge is to develop a robust and versatile toolkit of derivatization reactions. This includes methods for modifying the sulfinic acid group into sulfones, sulfonamides, or thiolsulfonates, as well as techniques for further functionalizing the pyridine ring. The development of derivatization reagents that can be used for sensitive analytical applications, such as in mass spectrometry, is also an important area of research. mdpi.com Creating a diverse library of derivatives will enable comprehensive structure-activity relationship (SAR) studies to identify compounds with optimized properties for various applications, from pharmaceuticals to materials science. acs.org

Predictive Computational Modeling for Rational Design of Analogs

Computational modeling has become an indispensable tool in modern chemical research and drug discovery. nih.govnih.gov For this compound, in silico methods can be employed to predict the physicochemical properties, reactivity, and potential biological activity of its analogs. Molecular docking studies could be used to design derivatives that bind to specific biological targets, such as enzymes or receptors. nih.govsemanticscholar.org Quantum-chemical calculations can provide insights into reaction mechanisms and help to explain experimentally observed reactivity and selectivity. nih.gov By building predictive quantitative structure-activity relationship (QSAR) models, it may be possible to rationally design novel analogs of this compound with enhanced efficacy and desirable pharmacokinetic profiles, thereby accelerating the discovery process and reducing the reliance on extensive empirical screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.